molecular formula C7H5ClN6O B3331435 N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide CAS No. 83282-16-0

N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide

Cat. No.: B3331435
CAS No.: 83282-16-0
M. Wt: 224.61 g/mol
InChI Key: PSUHESAEMPFMFS-UHFFFAOYSA-N
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Description

N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a pyridine ring, and a carboxamide group, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with a nitrile compound under acidic conditions. This reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Chlorination of Pyridine: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Coupling Reaction: The tetrazole and chlorinated pyridine intermediates are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, often using a base like sodium hydride or potassium carbonate.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

    Bases: Triethylamine, sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted pyridinecarboxamides.

Scientific Research Applications

Chemistry

In chemistry, N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its interactions with specific enzymes and receptors are investigated to develop new treatments for diseases such as cancer and bacterial infections.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tetrazolyl)-4-chloro-2-pyridinecarboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    4-chloro-2-pyridinecarboxamide: Lacks the tetrazole ring, resulting in different reactivity and applications.

    N-(5-tetrazolyl)-2-pyridinecarboxamide:

Uniqueness

This compound stands out due to the presence of both the tetrazole ring and the chlorine atom on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN6O/c8-4-1-2-9-5(3-4)6(15)10-7-11-13-14-12-7/h1-3H,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHESAEMPFMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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